

A Comparative Review of the Properties of GdNi₅ from Diverse Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gadoliniumnickel (1/5)	
Cat. No.:	B15489513	Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of materials is paramount. This guide provides a comparative analysis of the structural, magnetic, and thermodynamic properties of the intermetallic compound Gadolinium Pentanickel (GdNi₅), drawing upon data from various research groups. The information is presented to facilitate a clear comparison of findings and to provide detailed experimental context.

Structural Properties: A Consistent Hexagonal Crystal System

The crystal structure of GdNi₅ has been consistently characterized by different research groups, revealing a hexagonal CaCu₅-type structure. This structure is defined by the P6/mmm space group. The lattice parameters, 'a' and 'c', show slight variations across different studies, which can likely be attributed to minor differences in sample preparation and measurement conditions.

Research Group/First Author	Lattice Parameter 'a' (Å)	Lattice Parameter 'c' (Å)	Crystal Structure	Space Group	Reference
Coldea, M. et al.	Data not specified	Data not specified	Hexagonal CaCu₅ type	P6/mmm	[1]
Bajorek, A. et al.	Data not specified	Data not specified	Hexagonal CaCu₅ type	P6/mmm	
Reiffers, M. et al.	Data not specified	Data not specified	Hexagonal CaCu₅ type	P6/mmm	[2]

Magnetic Properties: Ferromagnetism with a Well-Defined Curie Temperature

GdNi₅ is established as a ferromagnetic material, with the ordering temperature (Curie temperature, Tc) being a key parameter of investigation. Different research groups have reported slightly varying values for Tc, which can be influenced by factors such as sample purity and the specific measurement technique employed. The magnetic moment of the compound has also been a subject of study.

Research Group/First Author	Curie Temperature (Tc) (K)	Magnetic Moment (μΒ/f.u.)	Key Findings	Reference
Coldea, M. et al.	32	6.2	Considered an exchange-enhanced Pauli paramagnet in the paramagnetic state.	[1]
Bajorek, A. et al.	32	Data not specified	Small negative Ni 3d band polarization is induced by interactions with Gd spins.	
Reiffers, M. et al.	31	Data not specified	Anomaly at Tc is a trademark of the transition into the magnetically ordered state.	[3]

Thermodynamic Properties: Insights from Specific Heat Measurements

The thermodynamic properties of GdNi₅, particularly its specific heat, provide valuable information about its electronic and magnetic behavior. Studies have focused on the behavior of the specific heat around the Curie temperature and at low temperatures to understand the electronic and phonon contributions.

Research Group/First Author	Key Findings from Specific Heat Measurements	Reference
Reiffers, M. et al.	Heat capacity measurements were performed from 2 K up to 300 K in applied magnetic fields up to 9 T.	[3]

Experimental Protocols

A critical aspect of comparing research data is understanding the methodologies used to obtain it. Below is a summary of the experimental techniques employed by the cited research groups.

Sample Preparation

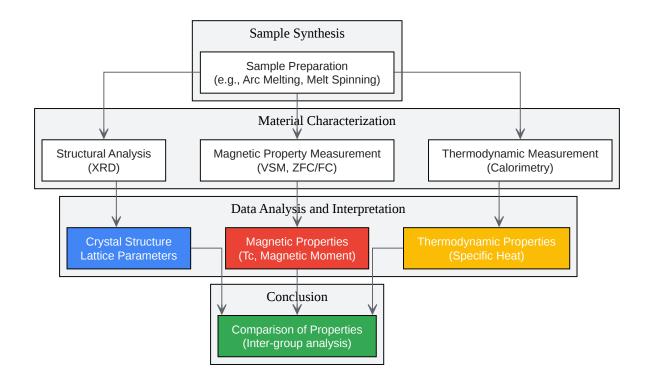
- Argon Arc Melting: This was a common method for synthesizing the GdNi₅ compounds.
 High-purity constituent elements were melted together in an argon atmosphere to prevent oxidation.[1]
- Melt-Spun Ribbons: In some studies, the alloys were prepared as melt-spun ribbons. This
 technique involves rapidly quenching the molten alloy, which can result in a more
 homogeneous, single-phase material and circumvent the need for long-term hightemperature annealing.[2]

Structural Characterization

 X-ray Diffraction (XRD): Powder X-ray diffraction was the standard technique used to determine the crystal structure and lattice parameters of the GdNi₅ samples. Rietveld refinement of the XRD patterns was used to confirm the single-phase nature of the samples.
 [2][4]

Magnetic Measurements

Vibrating Sample Magnetometer (VSM): A vibrating sample magnetometer was used to
measure the magnetization of the samples as a function of temperature and applied
magnetic field. This technique allows for the determination of the Curie temperature and the
magnetic moment.[1]


 Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Magnetization: These measurements are crucial for studying the magnetic transition and identifying any magnetic hysteresis in the material.

Thermodynamic Measurements

Calorimetry: The specific heat of GdNi₅ was measured using a calorimeter, such as the
Quantum Design DYNACOOL system.[4] These measurements are typically performed over
a wide temperature range and in varying magnetic fields to probe the thermodynamic
aspects of the magnetic phase transition.

Visualizing the Research Workflow

The following diagram illustrates a typical experimental and analytical workflow for characterizing the properties of an intermetallic compound like GdNi₅.

Click to download full resolution via product page

Caption: Workflow for GdNi₅ property characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Review of the Properties of GdNi₅ from Diverse Research Perspectives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15489513#gdni5-properties-a-comparison-of-data-from-different-research-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com